molecular formula C17H12O B017230 1-Pyrenemethanol CAS No. 24463-15-8

1-Pyrenemethanol

Cat. No.: B017230
CAS No.: 24463-15-8
M. Wt: 232.28 g/mol
InChI Key: NGDMLQSGYUCLDC-UHFFFAOYSA-N
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Description

1-Pyrenemethanol, also known as this compound, is a useful research compound. Its molecular formula is C17H12O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Solar Cells

    Cai et al. (2017) demonstrated that 1-Pyrenemethanol improves the electron mobility of ZnO cathode buffer layers in inverted polymer solar cells, leading to higher power conversion efficiency (Cai, Yuan, Liu, & Tu, 2017).

  • Nanocarriers for Drug Delivery

    Feng et al. (2014) used this compound in synthesized polymer nanoparticles for controlled release of Nile Red under photo and pH stimulation, suggesting its potential as a nanocarrier in delivery systems (Feng, Dong, Han, & Wang, 2014).

  • Fluorescence Study

    Nakashima et al. (1997) found that this compound enhances excimer formation on polystyrene latex particles, useful in studying adsorption on latex surfaces (Nakashima, Kido, Yekta, & Winnik, 1997).

  • Macromolecule Probing

    Farhangi and Duhamel (2016) showed that this compound can probe the internal dynamics and interior polarity of macromolecules by steady-state and time-resolved fluorescence (Farhangi & Duhamel, 2016).

  • Nucleic Acids Imaging

    Wu et al. (2012) utilized this compound as a molecular peptide beacon for the ratiometric sensing of nucleic acids, aiding in cellular imaging (Wu, Zou, Li, Sicking, Piantanida, Yi, & Schmuck, 2012).

  • Carbon Nanotube Functionalization

    Li and Cooper-White (2013) used this compound initiated hyperbranched polyglycerol to non-covalently functionalize carbon nanotubes, improving water solubility and catalytic activity in CNT/metal hybrids (Li & Cooper-White, 2013).

  • Drug Carrier Monitoring

    Hayashi et al. (2018) conjugated this compound with fatty acids to create probes that monitor the state of drug carriers and control drug release (Hayashi, Mitsuyoshi, Kamei, Shimanouchi, Suga, Okamoto, Nakamura, & Umakoshi, 2018).

  • Polycarbonate Composite Improvement

    Choi, Choi, and Kim (2015) found that this compound serves as an effective interfacial agent in polycarbonate/multi-walled carbon nanotube composites, enhancing interfacial adhesion and MWCNT dispersion (Choi, Choi, & Kim, 2015).

  • Thermal Management in Electronics

    Zou et al. (2019) reported that this compound modified graphene oxide films exhibit high thermal conductivity and flexibility, suitable for electronic device thermal management (Zou, Liu, Hu, Ning, Jiang, Xu, Fu, Li, & Yan, 2019).

Future Directions

1-Pyrenemethanol has been used to prepare graphene oxide (GO) films, which were further graphitized and roll compressed to fabricate graphene films (GFs) . These GFs showed excellent flexibility, tensile strength, thermal conductivity, and electrical conductivity, promoting their applications in thermal management . This suggests that this compound could have potential applications in the field of electronics and thermal management .

Biochemical Analysis

Biochemical Properties

1-Pyrenemethanol interacts with various biomolecules in biochemical reactions. It is used as a starting material for the synthesis of pyrene-end poly (glycidyl methacrylate) polymer

Cellular Effects

It is known that it can be used for the synthesis of pincer-like benzene-bridged fluorescent selective sensor for ATP detection , which suggests that it may have some influence on cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known to be used as an initiator for the synthesis of pyrene core star polymers , suggesting that it may have some binding interactions with biomolecules and may influence changes in gene expression.

Properties

IUPAC Name

pyren-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDMLQSGYUCLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179219
Record name 1-Hydroxymethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24463-15-8
Record name 1-Pyrenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24463-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxymethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxymethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYMETHYLPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76UX3EH8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of pyrene carboxaldehyde (9.6 g, 42 mmol) in ethanol (50 mL) was added NaBH4 (2 g) and the mixture was stirred at room temperature for 6 hours. Water (100 mL) was added and the mixture was extracted with ether (2×50 mL). The organic layer was dried over MgSO4, and the solvent evaporated under reduced pressure to give a light-yellow solid which was recrystallized from ethyl acetate to afford prisms, m.p. 125°-126° C., yield: 8.3 g, 86%.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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